molecular formula C13H22N2O3 B2866262 4-Tert-butyl-3-(3-hydroxypyrrolidine-1-carbonyl)pyrrolidin-2-one CAS No. 2097861-05-5

4-Tert-butyl-3-(3-hydroxypyrrolidine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B2866262
CAS No.: 2097861-05-5
M. Wt: 254.33
InChI Key: WGVLWKGHBXBIHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butyl-3-(3-hydroxypyrrolidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound characterized by its intricate molecular structure. This compound features a pyrrolidinone core with a tert-butyl group and a hydroxypyrrolidine moiety, making it a unique entity in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-3-(3-hydroxypyrrolidine-1-carbonyl)pyrrolidin-2-one typically involves multiple steps, starting with the formation of the pyrrolidinone ring. One common approach is the cyclization of amino acids or their derivatives under acidic or basic conditions. The tert-butyl group is often introduced through tert-butylating agents, while the hydroxypyrrolidine moiety can be added via hydroxylation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-Tert-butyl-3-(3-hydroxypyrrolidine-1-carbonyl)pyrrolidin-2-one can be used to study enzyme-substrate interactions and to develop inhibitors for various biological targets.

Medicine: This compound has potential applications in drug discovery and development. Its structural features may be exploited to design new therapeutic agents with improved efficacy and selectivity.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism by which 4-Tert-butyl-3-(3-hydroxypyrrolidine-1-carbonyl)pyrrolidin-2-one exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved will vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • Pyrrolidinone derivatives: These compounds share the pyrrolidinone core but differ in their substituents and functional groups.

  • Tert-butyl derivatives: Compounds with tert-butyl groups attached to various backbones.

  • Hydroxypyrrolidine derivatives: Compounds featuring hydroxypyrrolidine moieties in different chemical environments.

Uniqueness: 4-Tert-butyl-3-(3-hydroxypyrrolidine-1-carbonyl)pyrrolidin-2-one stands out due to its combination of a tert-butyl group and a hydroxypyrrolidine moiety, which imparts unique chemical and physical properties. This combination can lead to distinct reactivity patterns and biological activities compared to similar compounds.

Properties

IUPAC Name

4-tert-butyl-3-(3-hydroxypyrrolidine-1-carbonyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-13(2,3)9-6-14-11(17)10(9)12(18)15-5-4-8(16)7-15/h8-10,16H,4-7H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVLWKGHBXBIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNC(=O)C1C(=O)N2CCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.